The Pivotal Role of the Fas C-Terminal Tripeptide in Apoptotic Signaling: A Technical Guide
The Pivotal Role of the Fas C-Terminal Tripeptide in Apoptotic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the Fas C-terminal tripeptide, a critical regulatory motif in the extrinsic pathway of apoptosis. We delve into its molecular function, the signaling pathways it modulates, and the experimental methodologies used to investigate its activity. This document is intended to serve as a detailed resource for researchers and professionals in the fields of cell biology, oncology, and immunology who are focused on the intricate mechanisms of programmed cell death and the development of novel therapeutics.
Introduction to Fas Signaling and the C-Terminal Regulatory Motif
The Fas receptor (Fas), also known as APO-1 or CD95, is a transmembrane protein and a member of the tumor necrosis factor receptor (TNFR) superfamily that plays a central role in initiating programmed cell death, or apoptosis.[1][2][3] Upon binding its cognate ligand, Fas ligand (FasL), the Fas receptor trimerizes, leading to the formation of the Death-Inducing Signaling Complex (DISC).[1][4] This multi-protein complex includes the Fas-associated death domain (FADD) adapter protein and procaspase-8.[4][5] The proximity of procaspase-8 molecules within the DISC facilitates their dimerization and auto-activation, initiating a downstream caspase cascade that culminates in the execution phase of apoptosis.[4][5]
While the core components of the Fas signaling pathway are well-established, the regulation of this life-or-death cellular decision is highly complex. A key regulatory element is the C-terminal tripeptide of the human Fas receptor, composed of the amino acid sequence Ser-Leu-Val (SLV).[1][4] This SLV motif functions as a docking site for the PDZ domain of Fas-Associated Phosphatase-1 (FAP-1), also known as PTPN13, a protein tyrosine phosphatase that acts as a negative regulator of Fas-mediated apoptosis.[1][2] By binding to the Fas C-terminus, FAP-1 can sequester the receptor, preventing its localization to the cell surface and thereby dampening the apoptotic signal.[1] The interaction between the Fas C-terminal tripeptide and FAP-1 represents a significant checkpoint in apoptosis regulation and a promising target for therapeutic intervention, particularly in the context of cancer, where resistance to Fas-mediated apoptosis is a common occurrence.[1][4]
Quantitative Data on Fas C-Terminal Tripeptide Interactions
The interaction between the Fas C-terminal tripeptide and FAP-1, as well as the effects of synthetic peptides in disrupting this interaction, have been quantified in various studies. This data is crucial for understanding the potency of this regulatory mechanism and for the development of competitive inhibitors.
| Parameter | Compound/Peptide | Value | Assay/System | Reference |
| IC₅₀ | Native Fas C-terminal tripeptide (Ac-Ser-Leu-Val-OH) | 40 µM | Inhibition of Fas/FAP-1 binding | [6] |
| IC₅₀ | Modified tripeptide (Ac-Phg-Ser-Leu-Val-OH) | 0.8 µM | Inhibition of Fas/FAP-1 binding | [6] |
| Inhibitory Potency | Fas C-Terminal Tripeptide | 31.1% inhibition at 30 µM | Inhibition of Fas/FAP-1 binding | [7][8] |
| Inhibitory Potency | Fas C-Terminal Tripeptide | 44.3% inhibition at 50 µM | Inhibition of Fas/FAP-1 binding | [7][8] |
| Inhibitory Potency | Fas C-Terminal Tripeptide | 87.6% inhibition at 100 µM | Inhibition of Fas/FAP-1 binding | [7][8] |
| Inhibitory Potency | Fas C-Terminal Tripeptide | 100.7% inhibition at 1 mM | Inhibition of Fas/FAP-1 binding | [7][8] |
| Molecular Weight | Ac-Ser-Leu-Val-OH | 359.42 g/mol | - | [2][6] |
| Purity after HPLC | Synthesized Ac-Ser-Leu-Val-OH | >95% | Reverse-Phase HPLC | [2] |
| Crude Yield | Solid-Phase Peptide Synthesis of Ac-Ser-Leu-Val-OH | 70-90% | - | [2] |
Experimental Protocols
Solid-Phase Peptide Synthesis of Ac-Ser-Leu-Val-OH
This protocol outlines the manual synthesis of the N-acetylated Fas C-terminal tripeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.[2]
Materials:
-
Wang resin
-
Fmoc-Val-OH, Fmoc-Ser(tBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Acetic anhydride (B1165640)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell Wang resin in DMF in a reaction vessel.
-
First Amino Acid Coupling (Fmoc-Val-OH):
-
Deprotect the resin using 20% piperidine in DMF.
-
Wash the resin with DMF and DCM.
-
Dissolve Fmoc-Val-OH in DMF and add to the resin.
-
Add DIC to initiate the coupling reaction and agitate for 2-4 hours.
-
Monitor the reaction completion using the Kaiser test.
-
-
Second Amino Acid Coupling (Fmoc-Ser(tBu)-OH):
-
Repeat the deprotection and washing steps as above.
-
Couple Fmoc-Ser(tBu)-OH using the same procedure as for Fmoc-Val-OH.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride and DIPEA in DMF to the resin and agitate for 30 minutes.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Induction of Apoptosis with Anti-Fas Antibody
This protocol describes the induction of apoptosis in a Fas-sensitive cell line, such as Jurkat cells, and the use of the Fas C-terminal tripeptide to modulate this process.[2]
Materials:
-
Jurkat cells (or other Fas-sensitive cell line)
-
RPMI-1640 medium with 10% FBS and penicillin/streptomycin
-
Agonistic anti-Fas antibody (e.g., clone CH11 or DX2)
-
Fas C-terminal tripeptide (Ac-Ser-Leu-Val-OH)
-
Multi-well cell culture plates
-
Apoptosis detection kit (e.g., Annexin V/PI staining kit)
Procedure:
-
Cell Culture: Culture Jurkat cells in complete RPMI-1640 medium at 37°C and 5% CO₂.
-
Cell Seeding: Seed the cells at an appropriate density (e.g., 0.5 x 10⁵ cells/mL) in multi-well plates.
-
Treatment:
-
Control Group: Treat cells with vehicle control (e.g., DMSO).
-
Apoptosis Induction Group: Treat cells with an agonistic anti-Fas antibody (e.g., 0.05-0.1 µg/mL).
-
Peptide Treatment Group: Pre-incubate cells with varying concentrations of the Fas C-terminal tripeptide for 1-2 hours before adding the anti-Fas antibody.
-
-
Incubation: Incubate the cells for a period of 3-16 hours at 37°C. The optimal incubation time should be determined empirically for the specific cell line and experimental conditions.
-
Apoptosis Assessment: Harvest the cells and assess the level of apoptosis using a suitable method, such as Annexin V/PI staining followed by flow cytometry analysis or a caspase activity assay.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[2]
Materials:
-
Cell lysate from treated and control cells
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Cell Lysis: Prepare cell lysates from the different treatment groups.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate in the assay buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 400-405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Fas-mediated apoptotic signaling pathway and its negative regulation by FAP-1.
Caption: Mechanism of action of the Fas C-terminal tripeptide as a competitive inhibitor.
Caption: Experimental workflow for assessing the pro-apoptotic effect of the Fas C-terminal tripeptide.
Conclusion
The Fas C-terminal tripeptide is a crucial regulatory element in the Fas signaling pathway. Its interaction with FAP-1 provides a molecular switch that can attenuate Fas-mediated apoptosis. Understanding the structural and functional details of this interaction is paramount for the development of novel therapeutic strategies aimed at sensitizing cancer cells to apoptosis. The synthetic Fas C-terminal tripeptide and its derivatives serve as invaluable tools for dissecting the regulation of the Fas pathway and as lead compounds for the design of potent inhibitors of the Fas-FAP-1 interaction. This guide provides a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of modulating this critical apoptotic checkpoint.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural Basis and Functional Role of Intramembrane Trimerization of the Fas/CD95 Death Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Fas C-Terminal Tripeptide (189109-90-8) for sale [vulcanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fas C- Terminal Tripeptide | CAS#:189109-90-8 | Chemsrc [chemsrc.com]
